2-Mercapto-N-propylcarbamoylmethyl-benzamide
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Overview
Description
2-Mercapto-N-propylcarbamoylmethyl-benzamide is an organic compound that features a benzamide core with a mercapto group and a propylcarbamoylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-N-propylcarbamoylmethyl-benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced via a thiolation reaction, where a suitable thiol reagent is reacted with the benzamide core.
Attachment of the Propylcarbamoylmethyl Group: This step involves the reaction of the benzamide derivative with a propylcarbamoylating agent, such as propyl isocyanate, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-N-propylcarbamoylmethyl-benzamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under suitable conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Amines, alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
2-Mercapto-N-propylcarbamoylmethyl-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Mercapto-N-propylcarbamoylmethyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The propylcarbamoylmethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-N-methylbenzamide
- 2-Mercapto-N-ethylbenzamide
- 2-Mercapto-N-butylbenzamide
Uniqueness
2-Mercapto-N-propylcarbamoylmethyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propylcarbamoylmethyl group differentiates it from other mercapto-substituted benzamides, potentially leading to unique applications and properties.
Properties
CAS No. |
824938-56-9 |
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Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
N-[2-oxo-2-(propylamino)ethyl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C12H16N2O2S/c1-2-7-13-11(15)8-14-12(16)9-5-3-4-6-10(9)17/h3-6,17H,2,7-8H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
ANVHHCOBEZIPLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CNC(=O)C1=CC=CC=C1S |
Origin of Product |
United States |
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